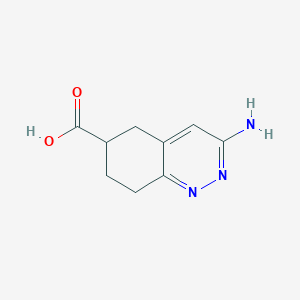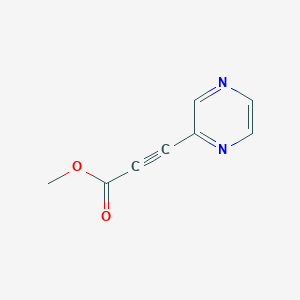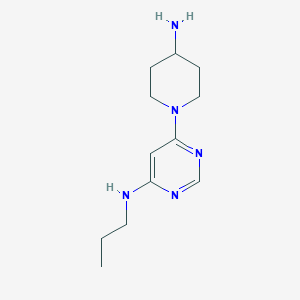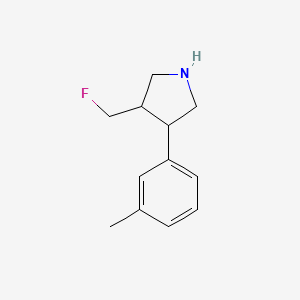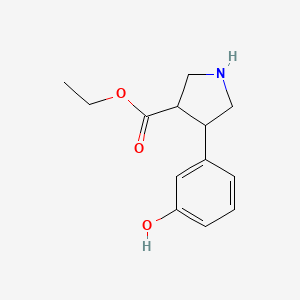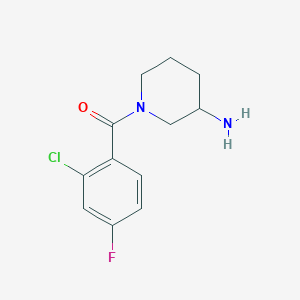
(3-Aminopiperidin-1-il)(2-cloro-4-fluorofenil)metanona
Descripción general
Descripción
(3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C12H14ClFN2O and its molecular weight is 256.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Agentes Antivirales
Los derivados del indol, que comparten similitudes estructurales con nuestro compuesto de interés, han sido reportados por poseer actividades antivirales significativas . Específicamente, derivados como el 6-Amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Esto sugiere que (3-Aminopiperidin-1-il)(2-cloro-4-fluorofenil)metanona podría sintetizarse en derivados que podrían servir como agentes antivirales potenciales, lo que justifica una investigación adicional en esta área.
Industria Cosmética: Inhibición de la Tirosinasa
La tirosinasa es una enzima involucrada en la producción de melanina, y sus inhibidores son muy buscados en la industria cosmética para aclarar la piel y tratar los trastornos de la pigmentación . El motivo 3-cloro-4-fluorofenilo, presente en nuestro compuesto, se ha utilizado para identificar inhibidores de la tirosinasa, lo que sugiere que This compound podría ser un candidato para desarrollar nuevos agentes cosméticos .
Investigación de Enfermedades Neurodegenerativas: Enfermedad de Parkinson
La sobreproducción de melanina se ha relacionado con procesos neurodegenerativos en la enfermedad de Parkinson . La capacidad de nuestro compuesto para inhibir potencialmente la tirosinasa podría convertirlo en una molécula valiosa en la investigación de agentes terapéuticos destinados a mitigar los efectos de la sobreproducción de melanina en la enfermedad de Parkinson.
Investigación Anticancerígena
Se ha descubierto que los derivados del indol poseen actividades anticancerígenas . Dadas las características estructurales de This compound, se podría hipotetizar que puede exhibir propiedades similares. Esto abre vías para la investigación sobre su posible aplicación como agente anticancerígeno.
Investigación Antimicrobiana
El amplio espectro de actividades biológicas de los derivados del indol incluye propiedades antimicrobianas . Esto sugiere que nuestro compuesto podría sintetizarse en derivados que podrían actuar como agentes antimicrobianos, lo cual es crucial en la lucha contra las bacterias resistentes a los medicamentos.
Investigación Antiinflamatoria
Los derivados del indol también son conocidos por sus propiedades antiinflamatorias . Por lo tanto, This compound podría explorarse por su posible uso en el desarrollo de medicamentos antiinflamatorios.
Investigación Antidiabética
La investigación ha indicado que ciertos derivados del indol exhiben actividades antidiabéticas . Esto implica que nuestro compuesto puede ser útil en la síntesis de nuevos fármacos destinados al tratamiento de la diabetes.
Investigación Antimalárica
Los derivados del indol han mostrado promesas como agentes antimaláricos . El potencial de This compound para desarrollarse en compuestos con propiedades antimaláricas podría ser una contribución significativa a la investigación sobre el tratamiento de la malaria.
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFCDHBLIRRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


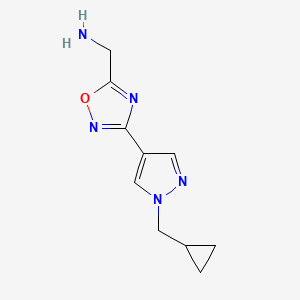
![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
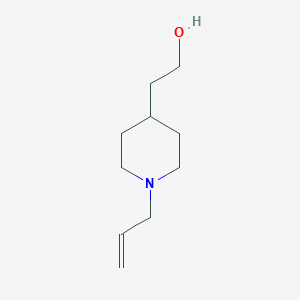
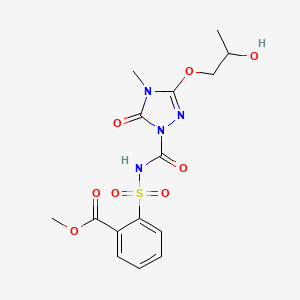

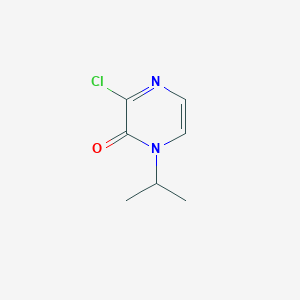
![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
